molecular formula C13H22ClNO3 B15194612 2,5-Dimethoxy-4-isopropoxyphenethylamine hydrochloride CAS No. 2412098-36-1

2,5-Dimethoxy-4-isopropoxyphenethylamine hydrochloride

Cat. No.: B15194612
CAS No.: 2412098-36-1
M. Wt: 275.77 g/mol
InChI Key: KEFOYCGIKJPLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isopropoxy-2,5-dimethoxyphenyl)ethanamine Hydrochloride is a chemical compound with the molecular formula C13H21NO3·HCl and a molecular weight of 275.78 g/mol. This compound is known for its use in the preparation of color spot tests for the detection of 25-NBOMe compounds. It is a phenethylamine derivative and is structurally related to other compounds in the 2C family .

Preparation Methods

The synthesis of 2-(4-Isopropoxy-2,5-dimethoxyphenyl)ethanamine Hydrochloride involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including alkylation, reduction, and amination to yield the final product . The reaction conditions often involve the use of reagents such as isopropyl bromide for the alkylation step and sodium borohydride for the reduction step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-(4-Isopropoxy-2,5-dimethoxyphenyl)ethanamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield simpler amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Isopropoxy-2,5-dimethoxyphenyl)ethanamine Hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives for research purposes.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used in experimental settings.

    Industry: It is utilized in the development of analytical methods, such as color spot tests for detecting specific compounds.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxy-2,5-dimethoxyphenyl)ethanamine Hydrochloride is not fully understood. it is believed to interact with neurotransmitter receptors in the brain, similar to other phenethylamine derivatives . The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The specific molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-(4-Isopropoxy-2,5-dimethoxyphenyl)ethanamine Hydrochloride is similar to other compounds in the 2C family, such as:

    2C-B (4-Bromo-2,5-dimethoxyphenethylamine): Known for its psychoactive effects.

    2C-I (4-Iodo-2,5-dimethoxyphenethylamine): Another psychoactive compound with similar structural features.

    2C-E (4-Ethyl-2,5-dimethoxyphenethylamine): Known for its potent psychoactive properties. What sets 2-(4-Isopropoxy-2,5-dimethoxyphenyl)ethanamine Hydrochloride apart is its unique isopropoxy group, which may influence its pharmacological profile and chemical reactivity.

Properties

CAS No.

2412098-36-1

Molecular Formula

C13H22ClNO3

Molecular Weight

275.77 g/mol

IUPAC Name

2-(2,5-dimethoxy-4-propan-2-yloxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C13H21NO3.ClH/c1-9(2)17-13-8-11(15-3)10(5-6-14)7-12(13)16-4;/h7-9H,5-6,14H2,1-4H3;1H

InChI Key

KEFOYCGIKJPLTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)OC)CCN)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.